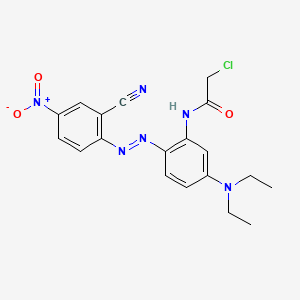

2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide

説明

2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19ClN6O3 and its molecular weight is 414.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

As a dye, it is known to interact with various types of fibers, particularly hydrophobic ones .

Mode of Action

Disperse Violet 63, like other disperse dyes, is nonionic and has a small molecular size . It adheres to compatible surfaces by solution, forming covalent bonds or complexes with salts or metals, by physical adsorption, or by mechanical retention .

Biochemical Pathways

For instance, advanced oxidation processes have been used for the degradation of Disperse Violet 63 in aqueous medium .

Result of Action

The primary result of Disperse Violet 63’s action is the imparting of a violet color to the fibers it’s applied to . The dye is known for its high stability to light, temperature, water, detergents, chemicals, soap, and other parameters such as bleach and perspiration .

Action Environment

The action, efficacy, and stability of Disperse Violet 63 can be influenced by various environmental factors. These include the temperature and pH of the dye bath, the type of fiber being dyed, and the presence of other chemicals in the dye bath . Additionally, the dye’s action can be influenced by environmental conditions post-dyeing, such as exposure to light and washing .

特性

IUPAC Name |

2-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O3/c1-3-25(4-2)14-5-8-17(18(10-14)22-19(27)11-20)24-23-16-7-6-15(26(28)29)9-13(16)12-21/h5-10H,3-4,11H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULIYQPRUGMRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732684 | |

| Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64294-88-8 | |

| Record name | Disperse Violet 63 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-[2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective are advanced oxidation processes in degrading Disperse Violet 63, and what makes one method superior to another?

A1: Research indicates that advanced oxidation processes (AOPs) like UV/H2O2, UV/H2O2/SnO2, and Fenton reagent effectively degrade Disperse Violet 63 in aqueous solutions []. While all three methods demonstrated significant decolorization within 60 minutes, the Fenton process (Fe/H2O2) exhibited the highest efficiency, achieving 96.4% degradation compared to 81% for UV/H2O2 and 92.7% for UV/H2O2/SnO2 []. This superior performance is likely due to the Fenton reaction's ability to generate highly reactive hydroxyl radicals, which readily attack and break down the dye's complex structure. The study highlights the Fenton process as a promising strategy for treating textile effluents containing Disperse Violet 63.

Q2: Why is Disperse Violet 63 considered a potential mutagen, and how does its structure contribute to this concern?

A2: Disperse Violet 63 is considered a potential mutagen due to the presence of a 2-cyano-4-nitroaniline (CNNA) moiety in its structure []. Research suggests that CNNA, a potential reduction product of several azo dyes like Disperse Violet 63, exhibits potent mutagenicity in the Ames test []. This mutagenicity is attributed to the "cyano effect," wherein the cyano substituent significantly enhances the mutagenic potential compared to unsubstituted nitroanilines []. This effect is potentially linked to the formation of stable DNA adducts by cyanonitroaniline metabolites, ultimately contributing to mutations. Therefore, the presence of the CNNA moiety raises concerns regarding the potential genotoxicity of Disperse Violet 63 and highlights the need for further safety assessments.

Q3: How can researchers utilize Response Surface Methodology to optimize the biodegradation of Disperse Violet 63 by fungi?

A3: Researchers have successfully employed Response Surface Methodology (RSM) with a Box-Behnken design to optimize the biodegradation of Disperse Violet 63 using the brown rot fungi Daedalea dickinsii IEBL-2 []. This statistical approach allowed for the identification of optimal conditions (e.g., pH, temperature, nutrient concentration) that maximize the degradation efficiency of the fungi's ligninolytic enzyme system, which plays a crucial role in breaking down the dye []. By systematically evaluating the individual and interactive effects of these factors, RSM facilitates the development of an efficient and environmentally friendly bioremediation strategy for Disperse Violet 63. This approach holds promise for mitigating the dye's environmental impact and reducing its presence in textile effluents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。